N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
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Overview
Description
N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential anticancer agent .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .
Biochemical Pathways
Given its mode of action as a dna intercalator, it is likely that it affects pathways related toDNA replication and transcription . By disrupting these processes, the compound could inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide valuable insights into the compound’s bioavailability and potential drug-like properties .
Result of Action
The compound has demonstrated anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it could inhibit the growth and proliferation of these cells . The compound’s potency was found to be nearly equipotent to that of doxorubicin, a commonly used chemotherapy drug .
Preparation Methods
The synthesis of N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazoloquinoxaline core, followed by the introduction of the thio and acetamide groups. Common reagents used in these reactions include thiols, acyl chlorides, and amines. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: It has been evaluated for its anticancer properties, showing activity against various cancer cell lines.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to N-(4-Methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide include other triazoloquinoxaline derivatives such as:
1,2,4-triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and have been studied for their potential as PCAF inhibitors.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as c-Met kinase inhibitors and possess significant anticancer activity. The uniqueness of this compound lies in its specific structure and the presence of the methoxyphenyl and acetamide groups, which contribute to its distinct biological activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-22-23-18-19(21-15-5-3-4-6-16(15)24(12)18)27-11-17(25)20-13-7-9-14(26-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHIDMAJFPPNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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